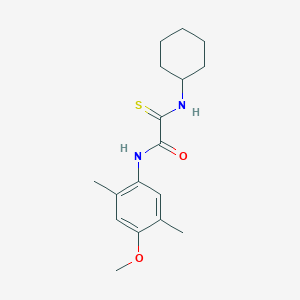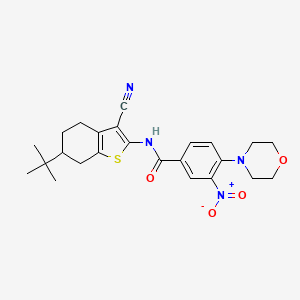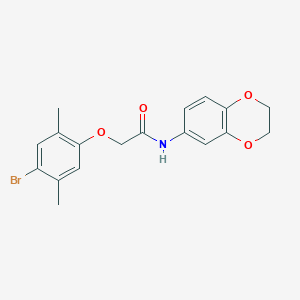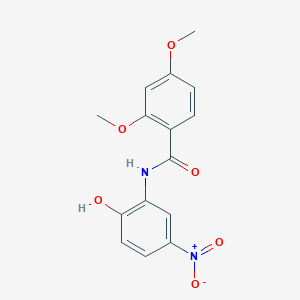![molecular formula C19H21NO4S B4210144 {4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone](/img/structure/B4210144.png)
{4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone
Overview
Description
4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine is an organic compound that features a morpholine ring substituted with a benzoyl group and a benzylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzylsulfonylmethyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride, followed by a reaction with a suitable nucleophile to introduce the methyl group.
Benzoylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Morpholine Ring Introduction: Finally, the benzoylated intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of {4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone involves its interaction with specific molecular targets. The benzoyl and sulfonyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(Methylsulfonyl)methyl]benzoyl}morpholine: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
4-{4-[(Benzylsulfonyl)methyl]benzoyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine is unique due to the combination of its benzoyl, benzylsulfonyl, and morpholine moieties, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(benzylsulfonylmethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(20-10-12-24-13-11-20)18-8-6-17(7-9-18)15-25(22,23)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUAGFFIEWDKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[4-(3-chloro-4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4210063.png)
![1-[3-(2-Iodo-4-methylphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4210067.png)

![1-benzyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4210091.png)

![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4210102.png)
![1-[2-[4-(4-Benzylpiperazin-1-yl)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4210110.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(3-ethoxypropyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4210118.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4210122.png)
![N-[1-[4-ethyl-5-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B4210129.png)

![ethyl 4-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4210133.png)
![3,4,5-triethoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4210147.png)

